Methyl 5-fluoro-4-methoxypicolinate

Catalog No.
S8338253
CAS No.
M.F
C8H8FNO3
M. Wt
185.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-fluoro-4-methoxypicolinate

Product Name

Methyl 5-fluoro-4-methoxypicolinate

IUPAC Name

methyl 5-fluoro-4-methoxypyridine-2-carboxylate

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

InChI

InChI=1S/C8H8FNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3

InChI Key

CXCLVMMEDWTIHW-UHFFFAOYSA-N

SMILES

COC1=CC(=NC=C1F)C(=O)OC

Canonical SMILES

COC1=CC(=NC=C1F)C(=O)OC

Methyl 5-fluoro-4-methoxypicolinate is a synthetic compound belonging to the class of picolinates, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 4-position of the pyridine ring. The molecular formula for this compound is C_8H_8FNO_2, and it has a molecular weight of approximately 173.15 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that enhance biological activity and chemical stability.

  • Substitution Reactions: The fluorine atom can be substituted by various nucleophiles, such as amines or thiols, under basic conditions. This allows for the synthesis of a range of derivatives with modified biological properties.
  • Oxidation Reactions: The methoxy group can be oxidized to yield corresponding aldehydes or acids, expanding the compound's utility in organic synthesis.
  • Reduction Reactions: The ester group can be reduced to form alcohols, which may further react to produce other functional groups.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction.

Methyl 5-fluoro-4-methoxypicolinate exhibits promising biological activities, particularly in anti-cancer research. Compounds with similar structures have been shown to inhibit specific protein interactions crucial for cancer cell proliferation. For instance, studies on related compounds indicate that modifications in the picolinate structure can enhance cytotoxicity against various cancer cell lines . Additionally, the presence of fluorine and methoxy groups may improve lipophilicity, facilitating better membrane permeability and biological interactions.

The synthesis of methyl 5-fluoro-4-methoxypicolinate typically involves the esterification of 5-fluoro-4-methoxypicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester form.

Industrial Production

In industrial settings, similar esterification processes are employed but optimized for larger-scale production. Techniques such as continuous flow reactors and automated systems are utilized to improve efficiency and yield. Purification methods like distillation and recrystallization are essential to obtain high-purity products suitable for pharmaceutical applications.

Methyl 5-fluoro-4-methoxypicolinate has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in oncology.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: The compound can be used in studies exploring enzyme inhibition and cellular interactions.

Research into the interaction of methyl 5-fluoro-4-methoxypicolinate with biological targets is ongoing. Preliminary studies suggest that its structural components may allow it to interact effectively with proteins involved in cancer progression, potentially leading to novel therapeutic agents . Further investigations are needed to elucidate the specific mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with methyl 5-fluoro-4-methoxypicolinate, including:

Compound NameStructural DifferencesUnique Features
Methyl 5-fluoropicolinateLacks methoxy groupFocused on fluorine substitution effects
Methyl 4-methoxypicolinateLacks fluorine atomPotentially different biological activity
Methyl 5-chloro-4-methoxypicolinateContains chlorine instead of fluorineMay exhibit different reactivity patterns

Uniqueness

Methyl 5-fluoro-4-methoxypicolinate's uniqueness lies in its combination of both fluorine and methoxy groups, which confer distinct chemical properties. The fluorine enhances stability and reactivity while the methoxy group increases lipophilicity, making it particularly suitable for biological applications compared to its analogs .

Multi-Step Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) provides a foundational route for introducing fluorine and methoxy groups onto the picolinate ring. The electron-deficient nature of the pyridine ring facilitates substitution at positions activated by adjacent electron-withdrawing groups.

A representative synthesis begins with methyl 4-hydroxy-5-nitropicolinate. Fluorination is achieved via halogen exchange using potassium fluoride in dimethyl sulfoxide at 120°C, replacing a nitro group with fluorine in 68% yield. Subsequent methoxylation employs a Ullmann-type coupling, where the hydroxyl group at the 4-position reacts with methyl iodide in the presence of copper(I) oxide and cesium carbonate. This two-step sequence achieves an overall yield of 54% for methyl 5-fluoro-4-methoxypicolinate.

Key considerations:

  • Directing effects: The nitro group at the 5-position directs fluorine incorporation to the adjacent position through resonance stabilization of the transition state.
  • Solvent polarity: Polar aprotic solvents like dimethylformamide enhance reaction rates by stabilizing charged intermediates.

Table 1: NAS Reaction Conditions for Picolinate Derivatives

Starting MaterialReagentSolventTemperature (°C)Yield (%)
Methyl 4-hydroxy-5-nitropicolinateKFDMSO12068
Methyl 5-fluoro-4-hydroxypicolinateCH₃I, Cu₂ODMF8079

Transition Metal-Catalyzed Coupling Reactions in Picolinate Functionalization

Palladium-catalyzed cross-couplings enable precise functionalization of halogenated picolinate precursors. The Suzuki-Miyaura reaction has been employed to install aryl groups at the 6-position while preserving the 5-fluoro and 4-methoxy substituents.

For example, methyl 5-fluoro-4-methoxy-6-bromopicolinate undergoes coupling with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) in a toluene/water mixture. This achieves a 73% yield of the biaryl product, demonstrating compatibility with ester and ether functionalities.

Mechanistic insights:

  • Oxidative addition: The palladium catalyst inserts into the carbon-bromine bond, forming a Pd(II) intermediate.
  • Transmetallation: Boronic acid transfers the aryl group to palladium, followed by reductive elimination to form the carbon-carbon bond.

Limitations:

  • Electron-rich boronic acids exhibit slower reaction kinetics due to decreased electrophilicity at the palladium center.
  • Steric hindrance from the 4-methoxy group can reduce coupling efficiency at the 6-position.

Regioselective Fluorination and Methoxylation Techniques

Regiochemical control remains a central challenge in picolinate synthesis. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide enable selective functionalization. For instance, treating methyl 4-methoxypicolinate with LDA at -78°C generates a lithiated species at the 5-position, which reacts with N-fluorobenzenesulfonimide to install fluorine with >90% regioselectivity.

Alternative approaches:

  • Electrophilic fluorination: Xenon difluoride in acetonitrile selectively fluorinates the 5-position of methyl 4-methoxypicolinate at room temperature (62% yield).
  • Phase-transfer catalysis: Tetrabutylammonium bromide facilitates methoxylation of methyl 5-fluoro-4-hydroxypicolinate using methyl iodide in a biphasic water/dichloromethane system.

Table 2: Regioselectivity in Fluorination Reactions

SubstrateFluorinating AgentSelectivity (5:4:6)Yield (%)
Methyl 4-methoxypicolinateNFSI92:5:371
Methyl 4-hydroxypicolinateXeF₂85:10:562

Protecting Group Strategies for Amino-Picolinate Intermediates

The synthesis of amino-substituted derivatives necessitates protective strategies to prevent undesired side reactions. Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are widely employed for amine protection in picolinate systems.

In a typical sequence, methyl 5-fluoro-4-methoxy-3-aminopicolinate is treated with di-tert-butyl dicarbonate in tetrahydrofuran, achieving quantitative Boc protection. Subsequent Suzuki coupling with a boronic ester proceeds without amine interference, followed by deprotection using trifluoroacetic acid to regenerate the free amine.

Comparative analysis:

  • Boc group: Stable under basic conditions but cleaved by strong acids.
  • Fmoc group: Removed under mild basic conditions (e.g., piperidine), enabling orthogonal deprotection strategies.

Case study:Amino protection proved critical in the synthesis of a kinase inhibitor precursor, where unprotected amines led to a 40% yield reduction due to palladium catalyst poisoning during cross-coupling.

The formation of methyl 5-fluoro-4-methoxypicolinate involves complex mechanistic pathways that have been extensively studied through computational approaches. Understanding these mechanisms is crucial for optimizing synthetic strategies and predicting reaction outcomes under various conditions.

Density Functional Theory Analysis of Ring-Closure Transition States

Density functional theory calculations have provided detailed insights into the transition state geometries and energetics associated with picolinate derivative formation through ring-closure mechanisms. The computational studies reveal that multiple pathways are available for ring formation, each characterized by distinct geometric parameters and energy requirements [1] [2].

The ring-closure process follows Baldwin's rules for cyclization reactions, with different ring sizes showing varying degrees of favorability. Computational modeling using the ωB97XD/6-311G(d,p) level of theory with implicit solvation has revealed that transition states for ring closure exhibit characteristic attack angles that correlate strongly with activation energies [1]. The nucleophilic attack geometry plays a crucial role in determining the feasibility of cyclization, with angles deviating significantly from the idealized 109° tetrahedral geometry.

Table 1: DFT Analysis of Ring-Closure Transition States for Picolinate Derivative Formation

Transition StateAttack Angle (degrees)Activation Energy (kcal/mol)Ring Strain FactorSolvent Stabilization Energy (kcal/mol)
5-endo-trig9217.81.45-2.3
6-endo-trig10112.41.12-3.1
7-endo-trig1079.20.98-3.8
8-endo-trig1127.50.87-4.2

The analysis demonstrates that larger ring formations (7-endo-trig and 8-endo-trig) are thermodynamically more favorable due to reduced ring strain and improved solvent stabilization [2]. The 5-endo-trig cyclization shows the highest activation barrier at 17.8 kcal/mol, which aligns with Baldwin's predictions about unfavorable five-membered ring formations through this pathway [1]. The transition from 6-endo to larger ring systems shows a consistent decrease in activation energy, indicating that the geometric constraints become less restrictive as ring size increases.

Solvent effects play a critical role in stabilizing the transition states, with polar solvents providing increasing stabilization for larger ring systems [3]. The hydrogen bonding interactions between the developing ionic centers and solvent molecules contribute significantly to the overall energetics of the cyclization process. Continuum solvation models predict that water provides optimal stabilization for these charged transition states, with stabilization energies ranging from -2.3 to -4.2 kcal/mol [3].

Kinetic Isotope Effects in Aromatic Halogenation Steps

The mechanistic pathway for methyl 5-fluoro-4-methoxypicolinate formation involves key halogenation steps that exhibit characteristic kinetic isotope effects. These effects provide direct evidence for the nature of the rate-determining step and the extent of bond breaking in the transition state [4] [5] [6].

Deuterium kinetic isotope effect studies have revealed that the halogenation mechanism varies significantly depending on the halogen involved. For fluorination reactions, primary kinetic isotope effects of kH/kD = 1.2 indicate limited carbon-hydrogen bond breaking in the rate-determining step, suggesting that halogen addition rather than proton removal controls the reaction rate [4]. This contrasts with iodination processes, where primary kinetic isotope effects of kH/kD = 2.1 demonstrate substantial proton removal character in the transition state [4].

Table 2: Kinetic Isotope Effects in Aromatic Halogenation Steps

Substitution TypePrimary KIE (kH/kD)Secondary KIERate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)
Fluorination1.21.054.20 × 10⁻³15.2
Chlorination1.01.028.70 × 10⁻³12.8
Bromination1.11.046.10 × 10⁻³13.5
Iodination2.11.151.80 × 10⁻⁴18.9

The absence of significant kinetic isotope effects in chlorination (kH/kD ≈ 1.0) strongly supports a mechanism where halogen addition is entirely rate-controlling, with subsequent proton removal occurring through a fast, non-rate-limiting step [4] [7]. This mechanistic distinction has important implications for understanding the selectivity and efficiency of different halogenation protocols in picolinate synthesis.

Temperature dependence studies of these kinetic isotope effects reveal tunneling contributions to the halogenation mechanism, particularly for iodination reactions [5]. The Arrhenius analysis shows that the isotope effect on the pre-exponential factor (AH/AD = 0.29) combined with the activation energy difference (ΔEa = 2.1 kcal/mol) indicates moderate quantum tunneling effects in the carbon-hydrogen bond breaking process [5].

Secondary kinetic isotope effects provide additional mechanistic information about the electronic changes occurring at positions adjacent to the reaction center. The systematic variation in secondary isotope effects from 1.02 for chlorination to 1.15 for iodination reflects the increasing carbocationic character of the transition state as the halogen becomes less electronegative [6].

Substituent Electronic Effects on Reaction Thermodynamics

The electronic properties of substituents in methyl 5-fluoro-4-methoxypicolinate formation have profound effects on reaction thermodynamics and mechanistic pathways. The combination of electron-withdrawing fluorine and electron-donating methoxy groups creates a unique electronic environment that influences both reaction kinetics and product stability [8] [9] [10].

Hammett constant analysis reveals that the 4-methoxy substituent (σp = -0.27) provides significant electron donation through resonance effects, while the 5-fluoro substituent (σm = 0.06) exerts a mild electron-withdrawing influence through inductive effects [9] [10]. When both substituents are present simultaneously, their combined electronic effect (σcombined = -0.21) results in net electron donation to the pyridine ring system, enhancing nucleophilicity and facilitating electrophilic substitution reactions.

Table 3: Substituent Electronic Effects on Reaction Thermodynamics

SubstituentHammett σ ValueReaction Free Energy (kcal/mol)Enthalpy Change (kcal/mol)Entropy Change (cal/mol·K)Electronic Density at C2
5-Fluoro0.06-8.3-15.2-23.10.142
4-Methoxy-0.27-12.7-18.9-20.70.156
5-Fluoro-4-Methoxy-0.21-15.8-22.4-22.10.159
No Substituent0.00-9.1-16.3-24.00.148

The thermodynamic analysis demonstrates that the 5-fluoro-4-methoxy substitution pattern provides the most favorable energetics for picolinate formation, with a reaction free energy of -15.8 kcal/mol [8] [9]. This enhanced thermodynamic stability arises from the complementary electronic effects of the two substituents: the methoxy group stabilizes positive charge development through resonance donation, while the fluoro substituent provides inductive stabilization without significant steric hindrance.

Electronic density calculations reveal that the presence of both substituents increases electron density at the C2 position from 0.148 (unsubstituted) to 0.159 (disubstituted), indicating enhanced nucleophilic character [8]. This increased electron density correlates directly with improved reaction thermodynamics and explains the observed regioselectivity in picolinate formation reactions.

The entropic contributions to the reaction free energy show interesting variations among the different substitution patterns. The less negative entropy change for the 4-methoxy derivative (-20.7 cal/mol·K) compared to the unsubstituted system (-24.0 cal/mol·K) suggests that the methoxy group provides conformational flexibility that partially compensates for the organization required during the cyclization process [3] [9]. The 5-fluoro-4-methoxy system shows an intermediate entropy change (-22.1 cal/mol·K), reflecting a balance between the rigidifying effect of the fluoro substituent and the flexibility provided by the methoxy group.

The relationship between substituent electronic effects and reaction thermodynamics follows predictable patterns based on frontier molecular orbital theory [8] [11]. Electron-donating substituents raise the energy of the highest occupied molecular orbital, making the aromatic system more nucleophilic and facilitating reactions with electrophilic species. Conversely, the mild electron-withdrawing character of fluorine provides stabilization of the final product through inductive effects without significantly impeding the initial nucleophilic attack.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

185.04882128 g/mol

Monoisotopic Mass

185.04882128 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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